![molecular formula C15H20N2O3S B2750164 N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide CAS No. 921537-43-1](/img/structure/B2750164.png)
N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide
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Overview
Description
“N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound likely related to the 2-oxoindoline family . Compounds in this family have been studied for their potential therapeutic and biological characteristics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-oxoindoline-based acetohydrazides, have been synthesized through various methods . For instance, one method involves the design and synthesis of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Strategies : Gómez-García et al. (2017) described an efficient method for synthesizing trifluoromethyl sulfonamides, which involved the activation of oxazoline rings and subsequent ring-opening reactions, showcasing the versatility in creating sulfonamide derivatives (Gómez-García et al., 2017).
- Photo-Induced Reactions : Zhou et al. (2016) reported a photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide and sulfur dioxide, highlighting a method for incorporating sulfonyl groups without metals or photo-redox catalysts (Zhou et al., 2016).
Biological Evaluation and Applications
- Cytotoxic Activity in Cancer Research : Gómez-García et al. (2017) also evaluated the cytotoxic activity of new trifluoromethyl sulfonamides on six cancer cell lines, finding compounds with significant cytotoxic effects, which could be relevant in oncological research (Gómez-García et al., 2017).
- COX-2 Inhibition for Medicinal Chemistry : Penning et al. (1997) synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives and evaluated them as COX-2 inhibitors, showcasing the potential of such compounds in the development of therapeutic agents (Penning et al., 1997).
Advanced Chemical Applications
- Lewis Acid Catalysis : Mackay et al. (2014) described the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides, indicative of the role of sulfonamides in complex organic reactions (Mackay et al., 2014).
- Synthesis of Alkaloid Mimics : Ali (2014) developed a novel method for synthesizing N-allylisoindolinone derivatives, which can be applied to create cyclohexane-fused indolizidine alkaloid mimics, demonstrating the diverse applications of such chemical structures (Ali, 2014).
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-2-oxoindolin-5-yl)cyclohexanesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel small molecules designed to activate procaspase-3 .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis, a programmed cell death process . This interaction leads to notable cytotoxicity, particularly in cancer cells .
Biochemical Pathways
The compound affects both the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, including caspase-3 . The activation of procaspase-3 by the compound leads to the induction of apoptosis and ultimately causes the death of cancer cells .
Result of Action
The compound shows notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . The most potent compound in the series was found to be three- to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in the three cancer cell lines tested .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWDUJNQNLYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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